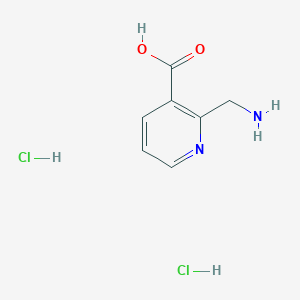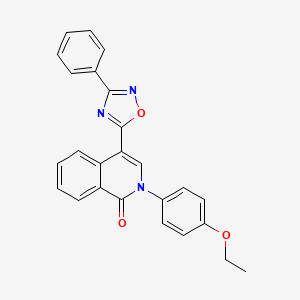
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been synthesized using different methods and has been studied extensively for its various properties and applications.
Scientific Research Applications
Synthesis and Biological Evaluation
This compound, along with its derivatives, has been synthesized and evaluated for various biological activities. For instance, Sirgamalla and Boda (2019) explored the synthesis, characterization, molecular docking, and biological evaluation of novel derivatives for their antibacterial and antifungal activities. These compounds showed significant activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains including Aspergillus niger and Candida albicans, highlighting their potential as antimicrobial agents (Sirgamalla & Boda, 2019).
Photochemical and Kinetic Studies
The compound's structural variants have also been studied for their photochromic properties. Yang et al. (2012) investigated the photochromic systems based on a six-membered ring as ethene bridges, which include derivatives of the compound . These studies reveal the influence of aromaticity on the thermal stability of photochromic systems, demonstrating the compound's utility in developing materials with tunable photochromic properties (Yang et al., 2012).
Anticancer Activity
Further, derivatives of this compound have been synthesized and assessed for their anticancer activities. Yakantham et al. (2019) synthesized a series of derivatives and evaluated them against human cancer cell lines such as MCF-7 (breast) and A549 (lung), showing good to moderate activity. This research underscores the potential of such compounds in the development of new anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Electroluminescence and Photophysical Properties
Nagarajan et al. (2014) delved into the synthesis, characterization, and electroluminescence behavior of π-conjugated imidazole–isoquinoline derivatives, which include compounds structurally related to our compound of interest. Their findings on photophysical, electrochemical, and thermal properties open avenues for the use of such compounds in organic light-emitting diodes (OLEDs) and other optoelectronic applications (Nagarajan et al., 2014).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-2-30-19-14-12-18(13-15-19)28-16-22(20-10-6-7-11-21(20)25(28)29)24-26-23(27-31-24)17-8-4-3-5-9-17/h3-16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJVOVBJOSZPMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)

![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)
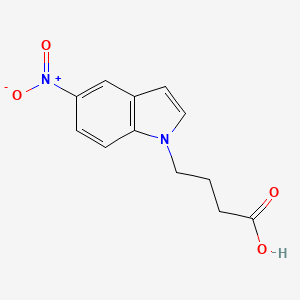
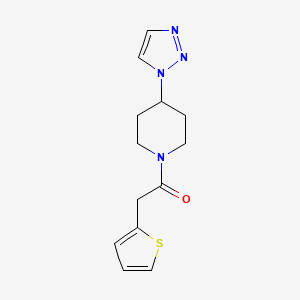
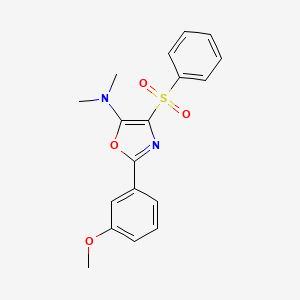
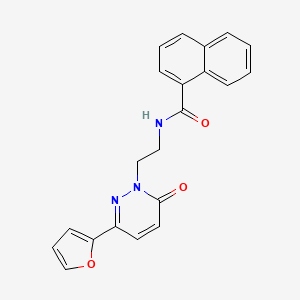

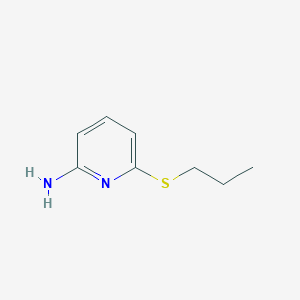
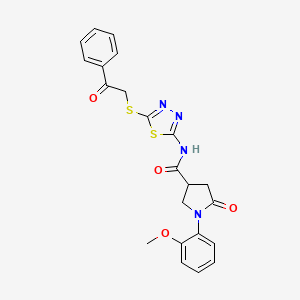
![2-Methoxyethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2410404.png)
![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)
